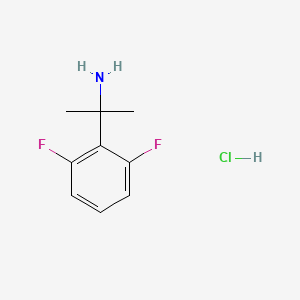![molecular formula C17H18O2 B12299076 Methyl 2-([11'-biphenyl]-4-yl)-2-methylpropanoate](/img/structure/B12299076.png)
Methyl 2-([11'-biphenyl]-4-yl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-([11’-biphenyl]-4-yl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-([11’-biphenyl]-4-yl)-2-methylpropanoate typically involves a series of organic reactions. One common method includes the following steps:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent by reacting magnesium with an aryl halide in the presence of a solvent like toluene.
Coupling Reaction: The Grignard reagent is then coupled with a suitable electrophile to form the biphenyl intermediate.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-([11’-biphenyl]-4-yl)-2-methylpropanoate may involve large-scale Grignard reactions followed by coupling and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-([11’-biphenyl]-4-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Methyl 2-([11’-biphenyl]-4-yl)-2-methylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 2-([11’-biphenyl]-4-yl)-2-methylpropanoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylbiphenyl: Shares the biphenyl core but lacks the ester functional group.
Methyl 4’-bromomethylbiphenyl-2-carboxylate: Similar ester structure but with a bromine substituent.
2-Cyano-4’-methyl biphenyl: Contains a cyano group instead of the ester.
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
methyl 2-methyl-2-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C17H18O2/c1-17(2,16(18)19-3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI Key |
TWKNMIFAWYDVIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


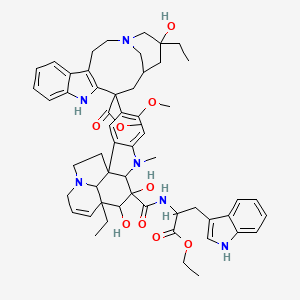
![Pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B12299003.png)
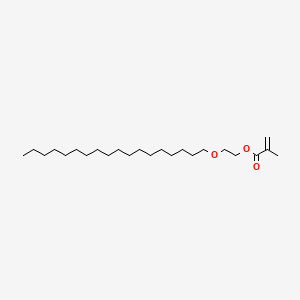
![2-amino-3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid;benzenesulfonic acid](/img/structure/B12299021.png)
![[18-[8-Chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid](/img/structure/B12299027.png)
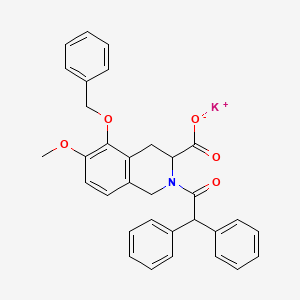
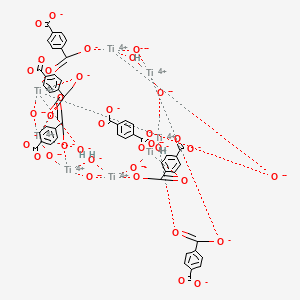
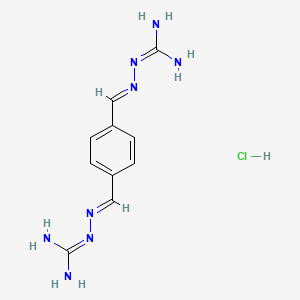
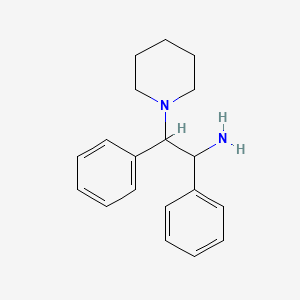
![17-(Cyclopropylmethyl)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one;methanesulfonic acid](/img/structure/B12299061.png)
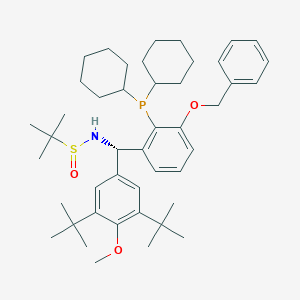
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester](/img/structure/B12299070.png)
